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molecular formula C10H9ClF2O2 B8620693 Isopropyl 2-chloro-4,5-difluorobenzoate

Isopropyl 2-chloro-4,5-difluorobenzoate

Cat. No. B8620693
M. Wt: 234.62 g/mol
InChI Key: VJMSWEKYJGDXTA-UHFFFAOYSA-N
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Patent
US04985588

Procedure details

Into a 1 l glass reactor equipped with a condenser, 251.0 g (1 mol) of isopropyl 2,4-dichloro-5-fluorobenzoate, 87 g (1.5 mol) of spray-dried potassium fluoride, 25.1 g of tetramethyl ammonium chloride and 500 g of sulforane were charged and reacted at 150° C. for 9 hours under vigorous stirring. After cooling, the inorganic salt was removed by filtration, and the filtrate was distilled under reduced pressure to obtain 199.8 g (yield: 85.2%) of isopropyl 2-chloro-4,5-difluorobenzoate. This compound was analyzed, and the results are as follows.
Quantity
251 g
Type
reactant
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[C:12](Cl)[C:11]([F:15])=[CH:10][C:3]=1[C:4]([O:6][CH:7]([CH3:9])[CH3:8])=[O:5].[F-:16].[K+]>[Cl-].C[N+](C)(C)C>[Cl:1][C:2]1[CH:13]=[C:12]([F:16])[C:11]([F:15])=[CH:10][C:3]=1[C:4]([O:6][CH:7]([CH3:9])[CH3:8])=[O:5] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
251 g
Type
reactant
Smiles
ClC1=C(C(=O)OC(C)C)C=C(C(=C1)Cl)F
Name
Quantity
87 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
25.1 g
Type
catalyst
Smiles
[Cl-].C[N+](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1 l glass reactor equipped with a condenser
CUSTOM
Type
CUSTOM
Details
reacted at 150° C. for 9 hours under vigorous stirring
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the inorganic salt was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)OC(C)C)C=C(C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 199.8 g
YIELD: PERCENTYIELD 85.2%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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